molecular formula C7H7N3O B113388 2-Amino-4-Methoxynicotinonitrile CAS No. 98651-70-8

2-Amino-4-Methoxynicotinonitrile

Cat. No. B113388
CAS RN: 98651-70-8
M. Wt: 149.15 g/mol
InChI Key: ULYBLKYAFIOZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-Methoxynicotinonitrile is a chemical compound with the molecular formula C7H7N3O . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-Methoxynicotinonitrile is represented by the InChI string InChI=1S/C7H7N3O/c1-11-6-2-3-10-7 (9)5 (6)4-8/h2-3H,1H3, (H2,9,10) . The compound has a molecular weight of 149.15 g/mol .


Chemical Reactions Analysis

Specific chemical reactions involving 2-Amino-4-Methoxynicotinonitrile are not detailed in the search results .


Physical And Chemical Properties Analysis

2-Amino-4-Methoxynicotinonitrile has a molecular weight of 149.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Topological Polar Surface Area is 71.9 Ų .

Scientific Research Applications

Spectroscopic and Molecular Docking Studies

2-Amino-4-Methoxynicotinonitrile and its derivatives have been extensively studied for their spectroscopic properties and potential as anticancer agents. A study conducted by Eşme (2021) explored the spectroscopic characteristics of a compound closely related to 2-Amino-4-Methoxynicotinonitrile. The research highlighted the compound's promising non-linear optical properties and its potential as an anticancer agent, signified by its molecular docking studies (Eşme, 2021).

Corrosion Inhibition

The compound and its derivatives have also been identified as effective corrosion inhibitors. A study demonstrated the inhibitory effects of certain pyridine derivatives on steel corrosion, showcasing high inhibition efficiencies. These derivatives include compounds structurally similar to 2-Amino-4-Methoxynicotinonitrile, and the research provided insights into their adsorption behaviors and quantum chemical parameters (Ansari, Quraishi, & Singh, 2015).

Synthetic Applications in Organic Chemistry

The compound has been used as a key ingredient in the synthesis of complex organic molecules. Zolfigol et al. (2013) utilized a compound closely related to 2-Amino-4-Methoxynicotinonitrile in the synthesis of pyranopyrazoles, employing isonicotinic acid as a catalyst. This study highlights the compound's utility in facilitating organic reactions, thus contributing to the field of synthetic organic chemistry (Zolfigol et al., 2013).

Safety And Hazards

Specific safety and hazard information for 2-Amino-4-Methoxynicotinonitrile is not provided in the search results .

Future Directions

The future directions of 2-Amino-4-Methoxynicotinonitrile are not explicitly mentioned in the search results .

properties

IUPAC Name

2-amino-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBLKYAFIOZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370690
Record name 2-Amino-4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-Methoxynicotinonitrile

CAS RN

98651-70-8
Record name 2-Amino-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98651-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of D2 (16 g, 90.39 mmol) in NH4OH (100 ml, 30% in water) was heated at reflux for 3 h. After cooling in an ice bath a yellow solid precipitated. The solid was filtered off, washed with cold isopropanol and dried in vacuo to yield compound D3 (10 g, 76%) as a white solid.
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.